Progesterone Receptor Binding Affinity: Medroxyprogesterone vs. Medroxyprogesterone Acetate
Medroxyprogesterone demonstrates lower progestogenic activity than its acetate prodrug, medroxyprogesterone acetate (MPA). This potency difference is critical for studies requiring precise modulation of PR signaling intensity. Researchers must account for this activity gradient when interpreting data or selecting a compound for in vitro assays [1].
| Evidence Dimension | Progesterone receptor agonist activity |
|---|---|
| Target Compound Data | Less effective than MPA |
| Comparator Or Baseline | Medroxyprogesterone acetate (MPA) |
| Quantified Difference | Medroxyprogesterone is reported to be less effective than MPA in progesterone agonist activity assays |
| Conditions | Functional progesterone receptor agonist assay (in vitro) |
Why This Matters
This quantified activity difference informs dose selection and prevents misinterpretation when comparing literature using the parent drug versus the metabolite.
- [1] MedChemExpress. Medroxyprogesterone (17α-Hydroxy-6α-methylprogesterone) Product Information. MedChemExpress. View Source
